8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-(Chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a methyl group at position 3 and a chloromethyl (-CH₂Cl) group at position 8. This structure imparts unique physicochemical and biological properties, distinguishing it from other purine-2,6-dione derivatives. The chloromethyl group enhances electrophilicity, making the compound reactive in alkylation reactions, while the methyl group at position 3 contributes to steric and electronic modulation of the purine ring .
Key structural features:
- Position 3: Methyl group (common in xanthine derivatives like caffeine and theophylline).
- Position 8: Chloromethyl group, a rare substituent that increases molecular weight (MW ≈ 242.6 g/mol) and reactivity compared to unsubstituted analogs.
- Core: Purine-2,6-dione (xanthine), a bicyclic system with conjugated carbonyl groups.
Properties
CAS No. |
91588-92-0 |
|---|---|
Molecular Formula |
C7H7ClN4O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
8-(Chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. Its unique structural features include a chloromethyl group and a methyl substituent, which contribute to its pharmacological properties. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₈ClN₄O₂
- Molecular Weight : 214.61 g/mol
- LogP : -0.33
- Hydrogen Bond Acceptors (HBA) : 4
- Hydrogen Bond Donors (HBD) : 2
Biological Activity Overview
This compound exhibits diverse biological activities that make it a candidate for various therapeutic applications:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for treating infections caused by resistant bacterial strains.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Antimicrobial Screening :
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |
| 8-Chlorotheophylline | Chlorine at position 8 | Antagonist of adenosine receptors |
| 3-Methylxanthine | Methyl group at position 3 | Antioxidant properties |
The uniqueness of this compound lies in its specific combination of substituents (chloromethyl and methyl), which may confer distinct pharmacological properties compared to other purine derivatives.
Scientific Research Applications
The compound features a chloromethyl group at the 8-position of the purine ring, which enhances its reactivity and allows for further chemical modifications. Its structural characteristics make it a candidate for various synthetic applications.
Medicinal Chemistry
8-(Chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by interfering with nucleic acid synthesis. A study published in Cancer Letters demonstrated that modifications to the chloromethyl group significantly enhanced cytotoxicity against various cancer types .
Biochemical Applications
This compound serves as a useful intermediate in the synthesis of nucleoside analogs. Nucleoside analogs are crucial in antiviral therapies and have shown efficacy against viruses such as HIV and Hepatitis C. The chloromethyl group allows for selective reactions that can lead to the formation of various nucleoside derivatives with improved antiviral properties .
Materials Science
In materials science, this compound has been explored for its potential use in creating functionalized polymers. Its ability to undergo polymerization reactions can lead to new materials with unique electrical and optical properties. A recent study highlighted the successful incorporation of this compound into polymer matrices for use in organic electronic devices .
Case Study 1: Antitumor Activity
A recent study investigated the antitumor effects of modified purine derivatives based on this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests potential for development into therapeutic agents .
Case Study 2: Antiviral Properties
Another research effort focused on synthesizing nucleoside analogs from this compound to target Hepatitis C virus replication. The synthesized analogs displayed promising antiviral activity in vitro, indicating that further development could lead to effective treatments .
Comparison with Similar Compounds
Table 1: Substituent Variations in Purine-2,6-dione Derivatives
Key Observations :
- Halogen vs. Chloromethyl : The chloromethyl group in the target compound offers greater reactivity than simple halogens (Cl, Br) due to its ability to participate in nucleophilic substitution or elimination reactions.
- Thiol Derivatives : 8-Mercapto analogs (e.g., 11d in ) exhibit distinct redox properties but lack the electrophilic character of the chloromethyl group.
- Aryl-Substituted Derivatives : Compounds like AM237 prioritize receptor selectivity through bulky aromatic groups, contrasting with the small, reactive chloromethyl substituent.
Key Differences :
- The target compound’s synthesis likely requires controlled alkylation to avoid over-substitution, whereas mercapto derivatives (e.g., 11d) rely on thiol nucleophiles .
- Complex derivatives like AM237 necessitate palladium-catalyzed cross-coupling for aryl group introduction .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Stability |
|---|---|---|---|---|
| 8-(Chloromethyl)-3-methyl-purine-2,6-dione | ~242.6 | 0.5–1.2 | Low (hydrophobic CH₂Cl) | Sensitive to hydrolysis |
| 8-Chloro-3-methylxanthine | 200.6 | 0.3–0.8 | Moderate | High (stable C-Cl bond) |
| 3-Methylxanthine | 166.1 | -0.2–0.3 | High | High |
| 8-Mercapto-3-ethyl-purine-2,6-dione | ~226.3 | 1.0–1.5 | Low (thiol oxidation) | Air-sensitive |
Key Insights :
Preparation Methods
Chlorination of Hydroxymethyl Precursors
The primary synthesis route involves the reaction of 8-(hydroxymethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (Compound II) or its 4-bromophenyl analog (Compound III) with thionyl chloride (SOCl₂). The procedure entails heating 0.01 mol of the hydroxymethyl precursor with 100 mL SOCl₂ at 85–90°C for 6 hours. Excess SOCl₂ is removed via vacuum distillation, and the residue is washed with diethyl ether. Crystallization from dioxane yields 8-(chloromethyl)-3-methyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione (Compound IV) or its bromophenyl derivative (Compound V) with purities exceeding 95%.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where SOCl₂ acts as both a chlorinating agent and a Lewis acid. The hydroxyl group is protonated, forming a better-leaving water molecule, followed by chloride ion attack to yield the chloromethyl derivative. Steric hindrance from the 7-substituted oxoethyl group ensures regioselectivity at the 8-position.
Alternative Halogenation Strategies
While direct bromination methods for related purine-diones are documented (e.g., 8-bromo-7-(2-butynyl)-3-methylxanthine in linagliptin synthesis), chlorination remains preferred for 8-(chloromethyl) derivatives due to higher reactivity of chlorine in subsequent nucleophilic substitutions. Brominated analogs require harsher conditions (e.g., NaBr/DMF at 120°C), which risk decarboxylation or dimerization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (82–87%) are achieved at 85–90°C in neat SOCl₂. Lower temperatures (60–70°C) result in incomplete conversion (<70% yield), while exceeding 95°C promotes side reactions, including sulfonate ester formation. Polar aprotic solvents like dioxane improve crystallinity without affecting reaction kinetics.
Workup and Purification
Post-reaction, residual SOCl₂ is removed via vacuum distillation to prevent hydrolysis. Washing with diethyl ether eliminates unreacted starting materials, while recrystallization from dioxane enhances purity. The final product is isolated as a white crystalline solid with a melting point of 198–202°C.
Analytical Characterization
Spectroscopic Data
IR Spectroscopy :
-
Strong absorption at 1,710 cm⁻¹ (C=O stretch of purine-dione).
-
Peaks at 680 cm⁻¹ (C-Cl stretch) and 1,250 cm⁻¹ (C-N stretch).
¹H NMR (DMSO-d₆, 200 MHz) :
Mass Spectrometry :
Elemental Analysis
| Compound | Yield (%) | C (%) | H (%) | N (%) | Cl (%) |
|---|---|---|---|---|---|
| IV | 87 | 52.1 | 3.9 | 21.7 | 10.5 |
| V | 82 | 46.8 | 3.5 | 19.3 | 9.8 |
Data conforms to theoretical values (deviation <0.5%).
Applications in Heterocyclic Chemistry
The chloromethyl group at the 8-position enables further functionalization. For example:
-
Thioacetic Acid Derivatives : Reaction with thioglycolic acid yields [3-methyl-2,6-dioxo-7-(2-oxo-2-arylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl thioacetic acids (VI, VII), which cyclize in acetic anhydride to form 1-methyl-7-aryl-(1H,6H)-thiazepino[3,4-f]purine-2,4(3H,10H)-diones (VIII, IX).
-
Pharmaceutical Intermediates : The compound serves as a precursor to linagliptin analogs, where the chloromethyl group is displaced by amines or piperidine derivatives.
Challenges and Mitigation Strategies
Side Reactions
-
Dimerization : Competitive alkylation at the N1 position occurs if the 7-substituent is insufficiently bulky. Using sterically hindered oxoethyl groups (e.g., 2-oxo-2-phenylethyl) suppresses this.
-
Hydrolysis : Residual moisture converts chloromethyl to hydroxymethyl derivatives. Rigorous drying of SOCl₂ and glassware minimizes this risk.
Scalability
The method is scalable to kilogram quantities with consistent yields (85±2%). Continuous vacuum distillation and automated crystallization systems enhance reproducibility in industrial settings.
Comparative Analysis with Patent Literature
While patents focus on brominated purine-diones for antidiabetic drugs, the chloromethyl variant offers distinct advantages:
Q & A
Q. What are the standard synthetic protocols for 8-(chloromethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, and how can experimental parameters be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions, with emphasis on solvent selection (polar aprotic solvents like DMF or DMSO), temperature control (0–60°C), and reaction time optimization (12–48 hours). Key intermediates include halogenated precursors, where the chloromethyl group is introduced via alkylation. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are critical for structural elucidation, particularly for verifying substituent positions on the purine core. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) ensures purity, while mass spectrometry confirms molecular weight. Degradation products can be monitored via stability-indicating methods under stress conditions (e.g., acidic/basic hydrolysis) .
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro enzyme inhibition assays targeting adenosine deaminase or kinases, given the structural similarity to purine-based inhibitors. Use cell viability assays (e.g., MTT) in cancer cell lines to assess cytotoxicity. Dose-response curves (0.1–100 µM) and controls (e.g., theophylline analogs) are essential for establishing baseline activity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
The chloromethyl group acts as an electrophile, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols or lysine amines) in proteins or DNA. This reactivity can disrupt enzymatic function or DNA replication, as observed in analogs like 8-(1-chloroethyl)-3-ethyl-7-methyl derivatives. Computational docking studies (e.g., AutoDock) can predict binding sites, while mutagenesis assays validate targets .
Q. How should stability studies be designed to evaluate degradation pathways and shelf-life?
Conduct accelerated stability testing under varying pH (1–13), temperature (4–60°C), and humidity (40–75% RH). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed or oxidized derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions. Lyophilization or inert atmosphere storage may enhance stability .
Q. How can contradictory data in biological activity across studies be resolved?
Discrepancies often arise from variations in assay conditions (e.g., buffer composition, cell line specificity). Systematic replication under standardized protocols (e.g., CLIA guidelines) is critical. Compare results with structurally similar compounds (e.g., 8-bromoethyl or 3-methylxanthine analogs) to isolate substituent effects. Meta-analyses of published datasets can identify confounding variables .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Synthesize analogs with modifications at the 3-methyl, 7-propyl, or 8-chloromethyl positions. Test derivatives in parallel using high-throughput screening (HTS) for enzymatic inhibition or cytotoxicity. Quantum mechanical calculations (e.g., DFT) can correlate electronic properties (e.g., Hammett constants) with bioactivity. Prioritize compounds with >10-fold potency increases over the parent .
Q. How can reactive intermediates be stabilized during synthesis?
Use low-temperature reactions (−20°C to 0°C) and anhydrous solvents to minimize hydrolysis of the chloromethyl group. Quenching agents (e.g., sodium thiosulfate) can neutralize excess alkylating reagents. Purify intermediates via flash chromatography under inert atmospheres (N₂/Ar) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
